molecular formula C35H67ClO4 B588554 rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 CAS No. 1246815-94-0

rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5

Cat. No.: B588554
CAS No.: 1246815-94-0
M. Wt: 592.329
InChI Key: MQWXVGSHNINWHB-GTQNAZBSSA-N
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Description

“rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5” is a 3-monochloropropane-1,2-diol (3-MCPD) ester . It has been found as a contaminant in edible olive oils, with the lowest and highest concentrations in extra virgin and olive pomace oils, respectively . It has also been found in cottonseed and palm oils, as well as in shortening . It induces renal tubular necrosis and a decrease in spermatids, but no gross pathological changes, in mice .


Molecular Structure Analysis

The molecular formula of “this compound” is C35H67ClO4 . The molecular weight is 592.3 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 592.3 g/mol, a XLogP3-AA of 15.3, and a topological polar surface area of 52.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 34 rotatable bonds .

Scientific Research Applications

Analytical Methodologies in Food Contaminant Detection

  • Application in Gas Chromatography-Mass Spectrometry (GC-MS/MS): Rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5 is used as an internal standard in the quantification of fatty acid esters of 2-Chloro-1,3-propandiol (2-MCPD), 3-Chloro-1,2-propanediol (3-MCPD), and glycidol in oil samples via GC-MS/MS. This method addresses concerns regarding the toxicity of these contaminants in food, particularly in refined oils (Le Thanh et al., 2019).

Contributions to Chemical Spectroscopy

  • NMR Spectroscopy of Phosphonolipids: 1H and 13C NMR spectroscopy of rac-2,3-bis(palmitoyloxy)propyl(2-trimethylarsonioethyl)phosphonate, which includes structural components similar to this compound, provides insights into the shifts and interactions of atoms in arsenic-containing phosphonolipids (Amato et al., 1990).

Insights into Chemical Reactions and Synthesis

  • In Situ Spectroscopic Studies of Metallacyclopentanes Formation

    Research involving spectroscopic methods like NMR and UV/Vis measurements provides insights into the formation of metallacyclopentanes from metallacyclopropenes, contributing to the understanding of complex chemical reactions (Beweries et al., 2009).

  • Polymer Synthesis with Nickel(II) Complexes

    Studies involving unsymmetrical complexes of nickel(II) and their activation by methylaluminoxane for ethylene polymerization, which may involve molecular structures similar to this compound, enhance our understanding of the synthesis of polymers with bimodal molecular weight distributions (Zou et al., 2007).

  • Synthesis and Characterization of Zirconium Bisamides

    The synthesis and characterization of compounds like rac-ethylene-1,2-bis(η5-4,5,6,7-tetrahydro-1-indenyl)zirconium bisamides offer important insights into the field of organometallic chemistry and the potential for new catalytic processes (Wartchow & Doye, 1998).

  • Ethylene Homopolymerization with Zirconocene Catalysts

    Research into the homopolymerization of ethylene in the presence of zirconocene catalysts, which may have structural similarities with this compound, contributes to the development of new materials with specific properties (Izzo et al., 1999).

Biological Studies and Toxicology

  • Cytotoxicity Studies

    Research on the toxicity of related compounds, like 3-MCPD mono- and di-palmitic esters, in animal models provides critical information on the biological effects and safety of these compounds (Liu et al., 2012).

  • Immunological Impact Studies

    Investigations into the effects of 3-chloro-1,2-propanediol fatty acid esters on the immune system, specifically T lymphocyte activation, enhance our understanding of how these compounds, structurally related to this compound, may impact human health (Huang et al., 2018).

Safety and Hazards

“rac 1,2-Bis-palmitoyl-3-chloropropanediol-13C5” may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Properties

IUPAC Name

(3-chloro-2-(1,2-13C2)hexadecanoyloxy(213C)propyl) (1,2-13C2)hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i29+1,30+1,33+1,34+1,35+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWXVGSHNINWHB-GTQNAZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[13CH2][13C](=O)OC[13CH](CCl)O[13C](=O)[13CH2]CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747185
Record name 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-94-0
Record name 3-Chloro(2-~13~C)propane-1,2-diyl di(1,2-~13~C_2_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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